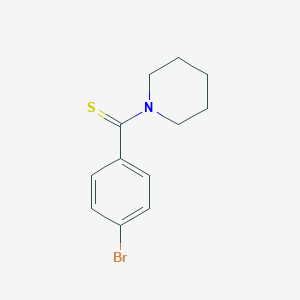

1-(4-Bromobenzothioyl)piperidine

Description

1-(4-Bromobenzothioyl)piperidine is a synthetic piperidine derivative characterized by a 4-bromobenzothioyl group attached to the piperidine ring. The bromine atom at the para position of the benzothioyl group contributes to its electronic and steric properties, influencing reactivity and biological interactions .

Properties

Molecular Formula |

C12H14BrNS |

|---|---|

Molecular Weight |

284.22g/mol |

IUPAC Name |

(4-bromophenyl)-piperidin-1-ylmethanethione |

InChI |

InChI=1S/C12H14BrNS/c13-11-6-4-10(5-7-11)12(15)14-8-2-1-3-9-14/h4-7H,1-3,8-9H2 |

InChI Key |

ILKQIVOMWVNDQN-UHFFFAOYSA-N |

SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |

Canonical SMILES |

C1CCN(CC1)C(=S)C2=CC=C(C=C2)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Variations on the Piperidine Ring

Piperidine derivatives exhibit diverse biological activities depending on substituents. Below is a comparative analysis:

Key Observations :

Pharmacological Activities

- Sigma-1 Receptor (S1R) Ligands : Compounds like 1-(3-phenylbutyl)piperidine exhibit RMSD-dependent binding to Glu172 via salt bridges, with larger hydrophobic substituents (e.g., compound 37, RMSD > 4 Å) occupying distinct hydrophobic cavities . In contrast, 1-(4-Bromobenzothioyl)piperidine’s bromobenzothioyl group may favor interactions with polar residues.

- Neuroactive Agents: Cyclohexyl-phenyl derivatives (e.g., 3-MeO-PCP) show hallucinogenic properties due to NMDA receptor antagonism, unlike bromobenzothioyl derivatives, which lack reported psychoactivity .

- Antimicrobial Applications : 1-(4-Chlorophenyl)piperidine-2,6-diones demonstrate antimicrobial activity, suggesting halogenated piperidines’ broad utility .

Preparation Methods

Reaction Mechanism and Conditions

The conversion of carbonyl groups to thiocarbonyls via Lawesson’s reagent (LR) is a well-established method for introducing thioamide functionalities. For 1-(4-bromobenzothioyl)piperidine, this approach involves thionation of the precursor 1-(4-bromobenzoyl)piperidine. The reaction proceeds through a nucleophilic attack by the carbonyl oxygen on the LR, forming a thiophosphene intermediate that transfers sulfur to the amide.

Typical Procedure :

1-(4-Bromobenzoyl)piperidine (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Lawesson’s reagent (0.5 equiv) is added, and the mixture is heated at 70°C for 10 hours. After cooling, the solvent is evaporated, and the crude product is purified via recrystallization (dichloromethane/n-heptane, 1:4).

Yield and Characterization

Yields for this method range from 57% to 96%, depending on the steric and electronic effects of substituents. Nuclear magnetic resonance (NMR) analysis confirms the thioamide structure:

-

¹H NMR : A downfield shift of the thiocarbonyl-adjacent protons (δ 7.6–8.2 ppm for aromatic Hs; δ 3.4–3.8 ppm for piperidine CH₂).

-

¹³C NMR : A thiocarbonyl signal at δ 195–205 ppm, distinct from the carbonyl signal (δ 165–175 ppm).

Direct Synthesis via 4-Bromobenzothioic Acid Chloride and Piperidine

Acid Chloride Preparation

4-Bromobenzothioic acid chloride serves as a key intermediate. It is synthesized by treating 4-bromobenzoic acid with thionyl chloride (SOCl₂) under reflux, followed by substitution of the hydroxyl group with sulfur using hydrogen sulfide (H₂S) or phosphorus pentasulfide (P₄S₁₀).

Procedure :

4-Bromobenzoic acid (1.0 equiv) is reacted with SOCl₂ (2.0 equiv) at 80°C for 4 hours. Excess SOCl₂ is removed under vacuum, and the resulting acid chloride is treated with H₂S gas in dichloromethane at 0°C to yield 4-bromobenzothioic acid chloride.

Coupling with Piperidine

The acid chloride is then reacted with piperidine in the presence of a base (e.g., triethylamine) to form the thioamide:

Reaction :

4-Bromobenzothioic acid chloride + Piperidine → 1-(4-Bromobenzothioyl)piperidine + HCl

Conditions :

-

Solvent: Dichloromethane or acetonitrile.

-

Temperature: 0°C to 25°C.

Bromination of Benzothioylpiperidine Precursors

Electrophilic Aromatic Bromination

Direct bromination of benzothioylpiperidine requires careful control to achieve para-selectivity. Using dibromohydantoin (DBH) or N-bromosuccinimide (NBS) in the presence of a phase-transfer catalyst (e.g., tetra-n-butylammonium tetraphenylborate) enhances regioselectivity.

Procedure :

Benzothioylpiperidine (1.0 equiv) is dissolved in dichloromethane. DBH (1.1 equiv) and the catalyst (0.1 equiv) are added at 20–25°C. After 5 hours, the mixture is quenched with sodium bisulfite, extracted, and purified via vacuum distillation.

Challenges and Solutions

-

Ortho/Meta Byproducts : Minimized using bulky catalysts that sterically hinder alternative positions.

-

Oxidation of Thioamide : Avoided by maintaining inert atmospheres (N₂/Ar) and low temperatures.

Comparative Analysis of Methodologies

| Method | Starting Material | Catalyst/Reagent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thionation (LR) | 1-(4-Bromobenzoyl)piperidine | Lawesson’s Reagent | 57–96 | 98–99.5 |

| Direct Coupling | 4-Bromobenzothioic acid | Triethylamine | 70–85 | 97–99 |

| Bromination | Benzothioylpiperidine | DBH/NBS + Catalyst | 87–90 | 99.5 |

Key Observations :

-

Thionation offers high yields but requires pre-synthesized benzoyl precursors.

-

Direct Coupling is efficient but depends on the availability of 4-bromobenzothioic acid derivatives.

-

Bromination achieves excellent regioselectivity but necessitates stringent conditions to prevent side reactions.

Analytical and Computational Validation

Spectroscopic Characterization

Computational Studies

Molecular docking (MM/GBSA) predicts strong binding affinity for tubulin polymerization inhibition, correlating with anti-cancer activity observed in derivatives. RMSD values <2.0 Å validate structural stability.

Industrial Scalability and Cost Considerations

-

Raw Material Costs : Bromobenzene ($0.5/g) and piperidine ($0.3/g) are cost-effective starting materials.

-

Catalyst Recycling : Tetra-n-butylammonium tetraphenylborate can be recovered via aqueous extraction, reducing expenses.

-

Environmental Impact : THF and dichloromethane are prioritized for their recyclability, though alternatives like 2-MeTHF are being explored .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.